5-Bromo-2-methoxy-4-(methylthio)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

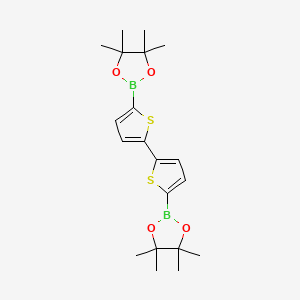

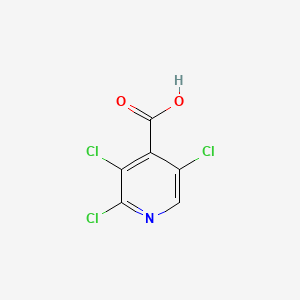

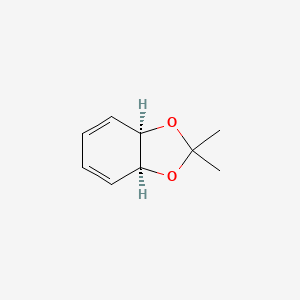

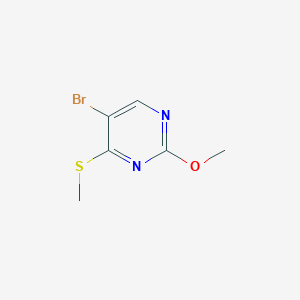

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a chemical compound with the CAS Number: 59549-52-9 . It has a molecular weight of 235.1 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine . The InChI code is 1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis

The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis of N- and T-Butylaminopyrimidines

- Aminolysis of 2- and 4-methoxy or methylthio pyrimidines, including those with a 5-bromo substituent, has been valuable for preparing n- and t-butylaminopyrimidines. This process, conducted without added solvent, indicates activation by a bromo substituent (Brown & Forster, 1966).

Antiviral Activity of Derivatives

- Derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including with a 5-bromo group, have shown significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential antiviral applications (Hocková et al., 2003).

Antitumor Properties

- Reactions involving 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, which can be synthesized using compounds with a 5-bromo substituent, have been studied for their antitumor properties. These studies reveal potential applications in cancer therapy (Grigoryan et al., 2008).

Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines

- 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds hold promise for various chemical applications (Aquino et al., 2017).

Formation of Open-Chain Products

- Pyrimidines including those with a 5-methylthio substituent have been shown to transform into open-chain products through reactions with potassium amide in liquid ammonia. This process reveals insights into the flexibility of pyrimidine structures (Meeteren & Plas, 2010).

Synthesis of Heterocyclic Compounds

- 5-Bromo-2-chloropyridine, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used to develop efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This methodology enables the synthesis of diverse heterocyclic analogues (Morgentin et al., 2009).

Development of Acyclic Nucleoside Derivatives

- The synthesis of acyclic nucleoside derivatives, using intermediates related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been explored for potential use in treatments with fewer side effects and a broader safety margin (Rosowsky et al., 1981).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye damage . Precautionary statements include P271, P260, and P280, advising to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and to wear protective gloves and clothing .

Propiedades

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUALHKGODQGZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)SC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483075 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

CAS RN |

59549-52-9 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.